- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

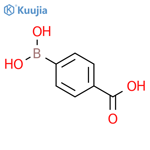

Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

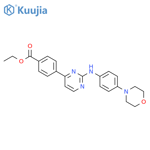

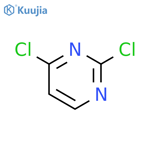

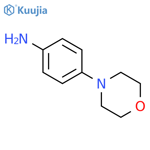

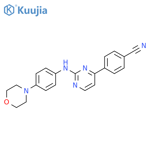

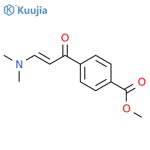

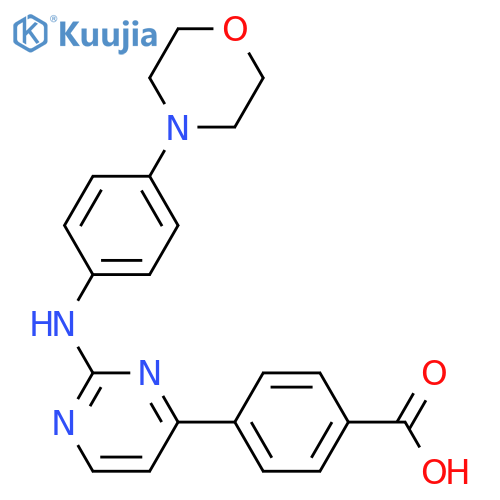

945749-71-3 structure

Nombre del producto:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

Número CAS:945749-71-3

MF:C21H20N4O3

Megavatios:376.408504486084

MDL:MFCD18207174

CID:835526

PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid

- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid

- VYXONEXRZMHYRY-UHFFFAOYSA-N

- BCP24121

- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid

- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)

- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid

- Momelotinib metabolite M19

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid

- TV28NF837I

- AKOS030525443

- SCHEMBL2865873

- DB-348522

- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid

- 945749-71-3

- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-

- UNII-TV28NF837I

- CS-14283

- VMB74971

- CS-M0412

- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid

- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

-

- MDL: MFCD18207174

- Renchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)

- Clave inchi: VYXONEXRZMHYRY-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

Atributos calculados

- Calidad precisa: 376.15354051g/mol

- Masa isotópica única: 376.15354051g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 28

- Cuenta de enlace giratorio: 5

- Complejidad: 498

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 87.6

- Xlogp3: 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159937-1g |

4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 95%+ | 1g |

$1043 | 2024-07-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

¥9723.00 | 2024-04-24 | |

| A2B Chem LLC | AI67973-100mg |

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$335.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMCL-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$298.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMCL-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

$975.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2025-02-28 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2025-02-19 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2024-06-06 | |

| ChemScence | CS-M0412-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 100mg |

$242.0 | 2022-04-26 |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referencia

- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux

Referencia

- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

Métodos de producción 5

Condiciones de reacción

Referencia

- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Referencia

- New and Practical Synthesis of Momelotinib, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation method for JAK inhibitor momelotinib, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

Referencia

- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Referencia

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux

Referencia

- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

Referencia

- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles, Organic Letters, 2021, 23(15), 5664-5668

Métodos de producción 12

Condiciones de reacción

Referencia

- New and convergent synthesis of Momelotinib dihydrochloride, Heterocycles, 2018, 96(9), 1638-1643

Métodos de producción 13

Métodos de producción 14

Condiciones de reacción

Referencia

- Treatment of jak2-mediated conditions, United States, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Multiple myeloma treatment, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C

Referencia

- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

Referencia

- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referencia

- A novel and efficient synthesis of momelotinib, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

- 2,4-Dichloropyrimidine

- 4-(morpholin-4-yl)aniline

- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile

- N-[4-(morpholin-4-yl)phenyl]guanidine

- 4-(dihydroxyboranyl)benzoic acid

- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester

- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester

- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Literatura relevante

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) Productos relacionados

- 921569-69-9(N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)

- 379254-60-1(N-4-(hydrazinecarbonyl)phenyl-3-nitrobenzene-1-sulfonamide)

- 2138186-61-3(5-Thiazolecarboxylic acid, 2-[[(1-methylpropyl)amino]methyl]-, methyl ester)

- 2138147-74-5(1H-Pyrazole-5-carboxylic acid, 4-amino-1-cyclopropyl-3-(trifluoromethyl)-)

- 1246523-69-2(Glyceryl 1,3-Distearate-d5)

- 2248385-66-0(1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 5-methylbenzene-1,3-dicarboxylate)

- 1060811-73-5(1-(2-chloropyridin-4-yl)cyclopropan-1-amine)

- 2110613-13-1(3-(2,3-dihydro-1-benzofuran-7-yl)-3-hydroxypropanoic acid)

- 1095539-52-8(2-methyl-5-(2-nitroethyl)pyridine)

- 1235692-13-3((2E)-3-phenyl-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide)

Proveedores recomendados

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos